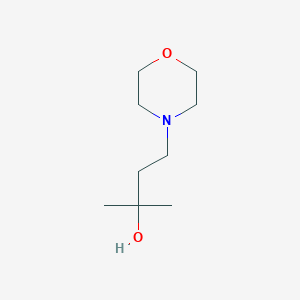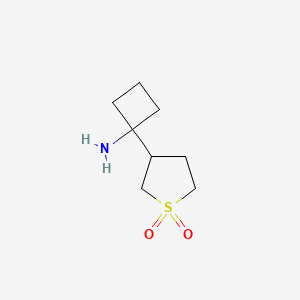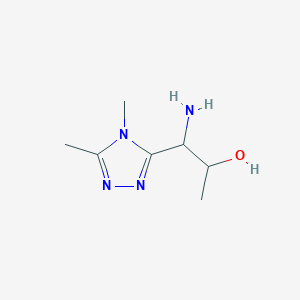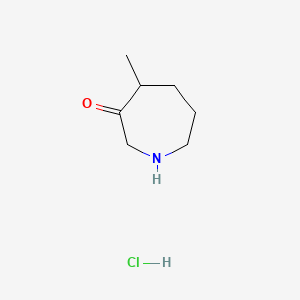
(R)-1-(3-Ethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Ethoxyphenyl)ethan-1-ol is a chiral alcohol with the molecular formula C10H14O2. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high enantioselectivity.
Another method involves the asymmetric hydrogenation of the corresponding ketone using a chiral rhodium or ruthenium catalyst. This reaction is performed under hydrogen gas pressure and requires specific ligands to achieve the desired enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(3-Ethoxyphenyl)ethan-1-ol often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of a chiral catalyst in a high-pressure hydrogenation reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(3-Ethoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, ®-1-(3-Ethoxyphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and low temperatures.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and anhydrous conditions.
Major Products Formed
Oxidation: ®-1-(3-Ethoxyphenyl)ethan-1-one
Reduction: ®-1-(3-Ethoxyphenyl)ethane
Substitution: ®-1-(3-Ethoxyphenyl)ethyl chloride
Applications De Recherche Scientifique
®-1-(3-Ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of ®-1-(3-Ethoxyphenyl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective binding and catalysis, resulting in the formation of enantiomerically pure products.
In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
®-1-(3-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(3-Ethoxyphenyl)ethan-1-ol: The enantiomer of the compound, which has the opposite configuration at the chiral center.
1-(3-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)propan-1-ol: A homologous compound with an additional methylene group in the carbon chain.
The uniqueness of ®-1-(3-Ethoxyphenyl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R)-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
Clé InChI |
GDIXLGVIUGHPMR-MRVPVSSYSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)[C@@H](C)O |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)









